Ethyl 4-fluoro-3-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-fluoro-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCSCKJODSCXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460436 | |
| Record name | ETHYL 4-FLUORO-3-OXOPENTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227184-02-3 | |
| Record name | ETHYL 4-FLUORO-3-OXOPENTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 4 Fluoro 3 Oxopentanoate and Analogues
Chemo- and Regioselective Synthesis Strategies
The synthesis of Ethyl 4-fluoro-3-oxopentanoate, a key fluorinated β-keto ester, is achieved through several advanced methodologies. These strategies are designed to control chemical reactivity (chemoselectivity) and the specific location of bond formation (regioselectivity), which are critical for efficiently producing the target molecule.
Metal-Catalyzed Approaches (e.g., Copper, Rhodium, Ruthenium, Palladium, Scandium, Ytterbium, Indium, Lanthanum)
Various transition metals and lanthanides have been explored as catalysts to facilitate the synthesis of β-keto esters and to introduce fluorine atoms with high precision.
Palladium: Chiral palladium complexes have proven effective in the catalytic enantioselective fluorination of β-keto esters. nih.govucsf.edu These reactions utilize a chiral palladium enolate as a key intermediate, allowing for the asymmetric introduction of a fluorine atom. The process is notable for its high enantioselectivity, achieving up to 98% ee, and its ability to proceed in environmentally benign solvents like ethanol (B145695) without rigorous exclusion of water. nih.govucsf.edu
Scandium: Scandium(III) triflate (Sc(OTf)₃) has been identified as a potent Lewis acid catalyst in reactions forming β-keto esters. One notable method is the enantioselective catalytic homologation of ketones with α-alkyl α-diazo esters, which, catalyzed by a chiral scandium(III) N,N'-dioxide complex, produces optically active β-keto esters featuring an all-carbon quaternary center. organic-chemistry.org Scandium triflate is also effective in catalyzing Michael additions of β-keto esters and in the transesterification of carboxylic esters, showcasing its versatility. nih.govorganic-chemistry.org
Copper: Copper(II) complexes, particularly those with chiral ligands like bis(oxazoline) (Box) or salan-type ligands, are used for the enantioselective fluorination of β-keto esters. nih.gov While initial studies with some ligands showed modest enantioselectivity, methods using specialized diphenylamine (B1679370) Box/Cu(OTf)₂ systems have achieved excellent yields and enantiomeric excesses, especially when conducted under solvent-free conditions using ball-milling. nih.gov
Rhodium and Ruthenium: While rhodium and ruthenium are workhorse catalysts in organic synthesis, their application in the direct, simple synthesis of linear fluorinated β-keto esters is not extensively documented. Research involving these metals with ketoesters often focuses on more complex transformations. For instance, rhodium catalysts have been used for the conjugate alkynylation of β,γ-unsaturated α-ketoesters and the decarboxylative addition of β-ketoacids to alkynes. acs.orgrsc.org Ruthenium-catalyzed methods have been developed for creating complex fluorinated bicyclic amino esters through tandem reactions or for the hydrogenation of esters, rather than the primary synthesis of the β-keto ester backbone. nih.govacs.org
Other Metals (Ytterbium, Indium, Lanthanum): The application of ytterbium, indium, and lanthanum catalysts specifically for the synthesis of this compound is not widely reported. However, these metals are known to catalyze related reactions. For example, indium(III) bromide has been used in the cyclopropanation of β,γ-unsaturated α-ketoesters. nih.gov
Organocatalytic Systems (e.g., Chiral Quaternary Ammonium (B1175870) Salts)
Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing chiral molecules. For fluorinated β-keto esters, systems based on chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are particularly prominent. These catalysts function by forming a chiral ion pair with the enolate of the β-keto ester, which then directs the approach of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to one face of the nucleophile. This strategy has been successfully applied to the asymmetric fluorination and alkylation of various β-keto esters, affording products with high enantioselectivity. nih.govacs.orgresearchgate.net The structural rigidity of catalysts derived from binaphthol or spirobiindane scaffolds has also been shown to be effective. youtube.com
Phase-Transfer Catalysis in Stereoselective Fluorination
Phase-transfer catalysis (PTC) is a highly effective technique for reactions involving reagents in separate, immiscible phases (e.g., a solid inorganic base and an organic substrate in a nonpolar solvent). Chiral quaternary ammonium salts are exemplary phase-transfer catalysts that can shuttle an anionic nucleophile from a solid or aqueous phase into the organic phase. researchgate.net
In the context of stereoselective fluorination, a chiral quaternary ammonium salt catalyst exchanges its counter-ion for the enolate of the β-keto ester, generated at the interface by a solid base like potassium carbonate. The resulting lipophilic chiral ion pair is soluble in the organic medium, where it reacts with an electrophilic fluorinating agent. The specific stereochemical environment created by the chiral catalyst dictates the facial selectivity of the fluorination, leading to an enantioenriched product. This method is highly valued for its operational simplicity and mild reaction conditions. nih.gov Research has shown that bifunctional catalysts, which possess both a quaternary ammonium group for ion pairing and a hydrogen-bond-donating moiety (like a hydroxyl or urea (B33335) group), can offer enhanced stereocontrol by providing a more organized transition state. nih.gov
Table 1: Examples of Asymmetric Fluorination of β-Keto Esters using Chiral Catalysts
| Catalyst Type | Substrate Example | Fluorinating Agent | Enantiomeric Excess (ee) | Reference |
| Chiral Palladium Complex | Various β-keto esters | N-Fluorodibenzenesulfonimide | 83-94% | nih.gov |
| Chiral Quaternary Ammonium Salt | Cyclic β-keto esters | N-Fluorobenzenesulfonimide (NFSI) | up to 85:15 e.r. | nih.gov |
| Chiral Cu(II)/Box Complex | Ethyl 1-indanone-2-carboxylate | N-Fluorobenzenesulfonimide (NFSI) | 34% | nih.gov |
| Bifunctional Organocatalyst | α-Fluoro-β-ketoesters | Dibenzyl azodicarboxylate | up to >99% | researchgate.net |
Condensation Reactions with Fluorinated Precursors
Condensation reactions are fundamental C-C bond-forming strategies for assembling the carbon skeleton of this compound.
The Claisen condensation is the most direct and industrially relevant method for synthesizing β-keto esters. libretexts.orgchemistrysteps.com The synthesis of this compound is effectively achieved via a crossed Claisen condensation. This reaction involves the base-mediated condensation between two different esters.
Specifically, the enolate of ethyl 2-fluoropropionate, formed by a strong base, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of a second ester, such as ethyl acetate (B1210297). The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the final β-keto ester product. A patent describes the synthesis of this compound by reacting ethyl 2-fluoropropionate and a methyl acetate/acetic acid mixed solution in the presence of sodium methoxide (B1231860), achieving a high yield. A similar procedure using sodium hydride and ethyl 2-fluoropropionate in tetrahydrofuran (B95107) also produces the target compound effectively.
Table 2: Synthesis of this compound via Claisen-Type Condensation
| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |
| Ethyl 2-fluoropropionate | Ethyl Acetate | Sodium Hydride | Tetrahydrofuran (THF) | 87% | WO1999031044A1 |
| Methyl 2-fluoropropionate | Methyl Acetate / Acetic Acid | Sodium Methoxide | Tetrahydrofuran (THF) | - | WO1999031044A1 |
The Knoevenagel condensation is another classic C-C bond-forming reaction, but its mechanism and typical products make it unsuitable for the direct synthesis of saturated β-keto esters like this compound. rsc.org The Knoevenagel reaction involves the condensation of an aldehyde or ketone with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as in malonic esters or acetoacetate). rsc.org The reaction is typically catalyzed by a weak base (like an amine) and is followed by a dehydration step, leading to an α,β-unsaturated product (a conjugated enone or ester). rsc.org
Because the goal is to produce a saturated β-keto ester, and the Knoevenagel condensation inherently leads to an unsaturated system via dehydration, it is not a standard or logical pathway for synthesizing this compound. The Claisen condensation remains the appropriate and established condensation strategy for this target molecule.
Electrophilic Fluorination of Beta-Dicarbonyl Systems
The direct fluorination of β-dicarbonyl compounds is a primary strategy for synthesizing α-fluoro-β-dicarbonyl compounds. arkat-usa.org While traditional fluorinating agents like elemental fluorine are highly reactive and hazardous, modern reagents offer safer and more selective alternatives. arkat-usa.org
N-fluoro reagents have become indispensable tools for electrophilic fluorination. wikipedia.org Among these, N-fluorobenzenesulfonimide (NFSI) and its derivatives are widely used due to their stability and effectiveness. wikipedia.orgnih.gov These reagents readily react with various nucleophiles, including the enol or enolate forms of β-dicarbonyl compounds, to introduce a fluorine atom at the α-position. wikipedia.orgorganic-chemistry.org
The general mechanism involves the attack of the enolate on the electrophilic fluorine atom of the N-fluoro reagent. The reactivity of these reagents can be tuned by modifying the substituents on the nitrogen or sulfur atoms. For instance, N-fluoro-o-benzenedisulfonimide (NFOBS) is another effective reagent in this class. wikipedia.org Cationic N-fluoro reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), exhibit enhanced reactivity due to the electron-withdrawing nature of the cationic nitrogen, which increases the electrophilicity of the fluorine atom. wikipedia.orgrsc.org
Research has demonstrated the successful fluorination of β-keto esters using various N-fluoro reagents. For example, keto esters have been fluorinated in high yields using Me-NFSI in methanol (B129727) or water without the need for a catalyst. nih.gov Similarly, Accufluor™ NFTh (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in methanol has proven effective for the direct and regiospecific α-fluorination of ketones. organic-chemistry.org
| N-Fluoro Reagent | Substrate Type | Key Features | Reference |
|---|---|---|---|
| NFSI (N-fluorobenzenesulfonimide) | β-keto esters, β-keto amides, β-diketones | Stable, commercially available, widely used for electrophilic fluorination. | nih.govjuniperpublishers.com |
| Selectfluor® | β-keto esters, β-diketones | Highly reactive cationic reagent, provides good to high yields. | nih.govnih.gov |
| Me-NFSI | Keto esters | Effective under catalyst-free conditions in protic solvents like methanol or water. | nih.gov |
| Accufluor™ NFTh | Ketones | Enables direct and regiospecific α-fluorination without prior substrate activation. | organic-chemistry.org |
| p-Iodotoluene difluoride | β-keto esters, β-keto amides, β-diketones | Proceeds under mild, neutral conditions to achieve selective monofluorination. | arkat-usa.org |
Deoxofluorination offers an alternative route to fluorinated compounds by converting carbonyl groups into difluoromethylene groups. Sulfur tetrafluoride (SF4) is a potent reagent for this transformation, capable of converting aldehydes, ketones, and carboxylic acids into their corresponding geminal difluorides or trifluoromethyl groups. researchgate.netacs.orgwikipedia.org
The reaction of a β-keto ester with SF4 would be expected to yield a difluoroester. The mechanism is thought to involve the initial formation of an adduct between the carbonyl group and SF4, which then undergoes further reaction to replace the oxygen atom with two fluorine atoms. wikipedia.org While effective, SF4 is a hazardous gas requiring specialized handling procedures. acs.org More recent developments have focused on using SF4 in continuous flow systems to improve safety and control. acs.orgacs.org These methods allow for the conversion of various functional groups, including alcohols, aldehydes, and carboxylic acids, to their fluorinated counterparts under milder conditions and often without the need for hydrogen fluoride (B91410). acs.orgacs.org
Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs) and cascade (or domino) reactions provide efficient and atom-economical pathways to complex molecules from simple starting materials in a single synthetic operation. rsc.orgnih.gov These strategies are increasingly being applied to the synthesis of fluorinated compounds.
For instance, a one-pot fluorination followed by a Michael addition or Robinson annulation has been developed for the preparation of α-fluoro-β-ketoesters and α-fluoro-1,3-diketones. researchgate.net This approach combines the initial fluorination of a 1,3-dicarbonyl compound with a subsequent carbon-carbon bond-forming reaction, all in the same reaction vessel. researchgate.net Such strategies are highly efficient, often enhanced by microwave heating, and lead to the rapid construction of complex fluorinated architectures. researchgate.net While specific examples directly leading to this compound via MCRs are not extensively detailed in the provided context, the principles of these reactions are broadly applicable to its synthesis. For example, a three-component reaction could conceivably involve an enolate precursor, a source of electrophilic fluorine, and an acylating or alkylating agent to construct the target molecule in a convergent manner.
Enantioselective and Diastereoselective Synthesis
The synthesis of chiral fluorinated molecules is of paramount importance, as the stereochemistry of a drug can dramatically influence its pharmacological activity. Consequently, significant effort has been dedicated to developing enantioselective and diastereoselective methods for the synthesis of compounds like this compound.
Chiral Catalyst Development for Stereocontrol
The use of chiral catalysts to control the stereochemical outcome of fluorination reactions is a major area of research. nih.govjuniperpublishers.com Chiral metal complexes and organocatalysts have been successfully employed to achieve high levels of enantioselectivity in the fluorination of β-dicarbonyl compounds.
Pioneering work in this area involved the use of titanium/TADDOL complexes with Selectfluor® to achieve moderate to good enantioselectivities in the fluorination of α-substituted acyclic β-keto esters. nih.gov Since then, a variety of metal-based catalysts have been explored. For example, chiral bis(oxazoline)-copper(II) complexes have been shown to effectively catalyze the electrophilic fluorination of both cyclic and acyclic β-ketoesters using NFSI as the fluorine source. juniperpublishers.com The addition of additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been found to be crucial in some cases for achieving high enantioselectivity. juniperpublishers.com Chiral palladium-BINAP complexes have also demonstrated success in the enantioselective fluorination of β-ketoesters. juniperpublishers.com
Organocatalysis has also emerged as a powerful tool for asymmetric fluorination. Chiral amines can react with β-keto esters to form chiral enamines in situ, which then react with an electrophilic fluorine source. The chiral environment provided by the catalyst directs the approach of the fluorinating agent, leading to an enantiomerically enriched product.
| Catalyst System | Fluorinating Agent | Substrate Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ti/TADDOL complexes | Selectfluor® | Acyclic β-keto esters | 62-90% | nih.gov |
| Cu(II)/(S,S)-Nap-(R,R)-Box | NFSI | Cyclic β-keto esters | Up to 34% | nih.gov |
| Chiral bis(oxazoline)-copper triflate complexes | NFSI | Acyclic and cyclic β-ketoesters | Good enantioselectivities | juniperpublishers.com |
| Chiral Pd-BINAP complexes | Not specified | β-ketoesters | Successful for various substrates | juniperpublishers.com |
| Chiral N-fluoroammonium salts of cinchona alkaloids | Derived from Selectfluor® | 1,3-dicarbonyl compounds | State-of-the-art for enantioselective fluorination | nih.gov |
Kinetic Resolution Techniques
Kinetic resolution is a widely employed strategy for the separation of racemates into their constituent enantiomers. In the context of this compound and its analogues, enzymatic methods, particularly those involving lipases and reductases, have shown significant promise. These biocatalytic approaches are favored for their high enantioselectivity, mild reaction conditions, and environmental compatibility.
Enzymatic Kinetic Resolution via Hydrolysis and Transesterification:
Lipases are versatile enzymes capable of catalyzing the enantioselective hydrolysis or transesterification of esters. For racemic β-keto esters, a lipase (B570770) can selectively acylate or deacylate one enantiomer at a much faster rate than the other, allowing for the separation of the two. While specific studies on the kinetic resolution of this compound are not extensively documented in publicly available literature, the resolution of analogous fluorinated and non-fluorinated β-keto esters provides a strong precedent for its feasibility.
For instance, lipases from Candida antarctica (CALB), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens have demonstrated high efficiency in resolving various β-amino and β-hydroxy esters through hydrolysis. mdpi.comd-nb.info In a typical process, the racemic ester is treated with the lipase in an aqueous or organic medium. The enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester. The enantiomeric excess (ee) values achieved in these resolutions are often excellent, frequently exceeding 99%. mdpi.com
Transesterification is another powerful approach where a lipase catalyzes the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the β-keto ester in an organic solvent. researchgate.net This method has been successfully applied to the resolution of fluorinated propargyl alcohols and other structurally related compounds, achieving high yields and enantiopurities. researchgate.net The choice of lipase, solvent, and acyl donor is crucial for optimizing the selectivity and reaction rate.
Table 1: Lipase-Catalyzed Kinetic Resolution of Functionalized Esters (Analogous Systems)
| Enzyme | Substrate Type | Method | Key Findings | Reference |
| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino carboxylic esters | Hydrolysis | (R)-esters and (S)-acids with ≥99% ee and >48% yield. | mdpi.com |
| Novozym 435 (Candida antarctica lipase B) | Racemic fluorinated propargyl alcohols | Transesterification | Excellent enantiopurities (>99% ee) in good yields (>40%). | researchgate.net |
| Pseudomonas fluorescens lipase | Racemic Morita-Baylis-Hillman acetates | Hydrolysis | High enantiomeric ratios (E > 200) and ee values >90%. | d-nb.info |
Asymmetric Reduction:
An alternative to resolving the ester is the asymmetric reduction of the keto group to a secondary alcohol. This approach can establish two chiral centers simultaneously. While direct examples for this compound are scarce, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli strains has been reported with high success. nih.gov These engineered strains express an NADPH-dependent aldehyde reductase and a glucose dehydrogenase for cofactor regeneration, leading to a product with 99% ee and a yield of 90.5%. nih.gov More recently, the thermostability of a ketoreductase (ChKRED20) was improved through directed evolution, allowing for the rapid and complete conversion of high concentrations of the chloro-analogue with excellent stereoselectivity. nih.gov This highlights the potential of using engineered reductases for the efficient production of chiral fluoro-hydroxy esters from their corresponding β-keto esters.
Industrial Scale-Up and Process Optimization
The industrial synthesis of this compound is primarily driven by its role as a crucial intermediate in the production of the broad-spectrum antifungal agent, voriconazole (B182144). google.comgoogle.com The most common synthetic route on a large scale is the Claisen condensation.
The classical Claisen condensation involves the reaction of an ester with a ketone in the presence of a strong base to form a β-keto ester. For the synthesis of this compound, this typically involves the condensation of ethyl 2-fluoropropionate with ethyl acetate.
Optimization of Claisen Condensation:
For industrial applications, the optimization of the Claisen condensation is critical to maximize yield, minimize by-products, and ensure a cost-effective and robust process. Key parameters that are often optimized include the choice of base, solvent, reaction temperature, and the molar ratio of reactants.
A common procedure involves using a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. beilstein-journals.org Research on similar Claisen condensations for producing β-diketones has shown that using an excess of the base (e.g., a 1:1:2 molar ratio of ketone:ester:NaH) can be beneficial. The excess base acts as a scavenger for alcohol and water, which can interfere with the reaction, thus making the process more robust. beilstein-journals.org
Maintaining a low reaction temperature, typically below 5°C, during the addition of reactants is often crucial to control the exothermic reaction and prevent side reactions. beilstein-journals.org After the initial reaction, a period of stirring at room temperature or gentle reflux may be required to drive the reaction to completion. beilstein-journals.org
A patent for the production of 4-fluoro-3-oxocarboxylic esters, including this compound, describes a process where a solution of sodium methoxide in tetrahydrofuran is used, with the reaction being carried out at 50-60°C for several hours. This process resulted in a yield of 87%. google.com
Downstream Processing and Purification:
Following the condensation reaction, the workup and purification are critical steps in obtaining high-purity this compound. The reaction mixture is typically neutralized with an acid, and the product is extracted into an organic solvent. Purification on an industrial scale is often achieved through vacuum distillation. beilstein-journals.orggoogle.com For certain β-diketone analogues, purification via the formation and subsequent decomposition of a copper chelate has been shown to be an effective, albeit more laborious, method. beilstein-journals.org
The use of this compound as an intermediate in the synthesis of voriconazole necessitates high purity. The subsequent steps in the voriconazole synthesis involve reactions to form a pyrimidine (B1678525) ring, which are sensitive to impurities in the starting material. google.comgoogle.com Therefore, the optimization of the entire process, from the Claisen condensation to the final purification, is paramount for the successful industrial production of this important pharmaceutical.
Chemical Reactivity and Transformations of Ethyl 4 Fluoro 3 Oxopentanoate
Enolate Chemistry and Alpha-Substitution Reactions
The methylene (B1212753) group situated between the two carbonyl functionalities (the ketone and the ester) of ethyl 4-fluoro-3-oxopentanoate possesses acidic protons. In the presence of a suitable base, these protons can be abstracted to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile, enabling a range of alpha-substitution reactions.
Alkylation and Acylation Reactions
The generation of the enolate of this compound allows for the introduction of alkyl or acyl groups at the alpha-position (C2). While specific literature on the alkylation and acylation of this compound is not abundant, the reactivity can be inferred from similar β-keto esters. Typically, a non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is used to form the enolate, which is then treated with an alkyl halide or an acyl halide to yield the corresponding C-alkylated or C-acylated product.
For a related compound, ethyl 3-acetyl-4-oxopentanoate, the enolate is generated using sodium hydride in anhydrous tetrahydrofuran (B95107) (THF) and subsequently alkylated by refluxing with ethyl bromoacetate. A similar strategy could be envisioned for the alkylation of this compound.
Table 1: Representative Alkylation and Acylation Reactions of β-Keto Esters
| Reactant | Reagents | Product |
| This compound | 1. NaH, THF2. RX (Alkyl halide) | Ethyl 2-alkyl-4-fluoro-3-oxopentanoate |
| This compound | 1. NaH, THF2. RCOCl (Acyl chloride) | Ethyl 2-acyl-4-fluoro-3-oxopentanoate |
Note: This table represents probable reactions based on the known chemistry of β-keto esters.
Halogenation at the Alpha-Position (excluding fluorination)
The enolate of this compound can also react with electrophilic halogenating agents to introduce a halogen atom (chlorine, bromine, or iodine) at the alpha-position. This reaction is typically carried out using reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine (I₂). The resulting α-halo-β-keto ester is a valuable synthetic intermediate, as the newly introduced halogen can serve as a leaving group in subsequent nucleophilic substitution reactions or participate in cross-coupling reactions.
Carbonyl Reactivity and Transformations
The ketone carbonyl group at the C3 position is an electrophilic center and is susceptible to attack by nucleophiles. This reactivity allows for a variety of transformations, including reductions and additions.
Reductions to Hydroxy Esters and Derivatives (e.g., Enantioselective Hydrogenation)
The reduction of the keto group in this compound can lead to the formation of the corresponding hydroxy ester, ethyl 4-fluoro-3-hydroxy-pentanoate. This transformation can be achieved using various reducing agents. For a simple diastereoselective reduction, reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed, which would likely result in a mixture of diastereomers due to the pre-existing stereocenter at C4.
Of significant interest is the enantioselective hydrogenation of β-keto esters to produce chiral β-hydroxy esters, which are important building blocks in the synthesis of many pharmaceutical agents. While specific studies on the enantioselective hydrogenation of this compound are not detailed in the available literature, research on analogous compounds provides insight into potential catalytic systems. For instance, highly enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate has been achieved using chiral Rh(I) and Ru(II) complexes with phosphane ligands, yielding enantiomeric excesses of up to 98%. dntb.gov.ua Similarly, the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate has been studied using cinchona-modified platinum catalysts. researchgate.net These methodologies suggest that similar chiral catalysts could be effective for the enantioselective reduction of the keto group in this compound.
Table 2: Potential Catalytic Systems for Enantioselective Hydrogenation
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) |
| Ethyl 5,5-dimethoxy-3-oxopentanoate | Chiral Rh(I) or Ru(II) phosphane complexes | Ethyl (R)- or (S)-3-hydroxy-5,5-dimethoxypentanoate | up to 98% dntb.gov.ua |
| Ethyl 2-oxo-4-phenylbutyrate | Cinchona-modified Pt/Al₂O₃ | Ethyl (R)-2-hydroxy-4-phenylbutyrate | ~50% researchgate.net |
Nucleophilic Additions and Condensations
The ketone carbonyl of this compound can undergo nucleophilic addition reactions with various nucleophiles. For instance, organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) could add to the carbonyl group to form tertiary alcohols after acidic workup.
Condensation reactions with amines or their derivatives are also possible. A patent for the synthesis of a 6-ethyl-4-hydroxyl-5-fluoro-2-chloropyrimidine ammonium (B1175870) salt describes the condensation of the closely related 2-fluoro-3-oxopentanoic acid methyl ester with O-methyl-isourea in the presence of a sodium alkoxide. google.com This suggests that this compound could undergo similar cyclocondensation reactions with dinucleophiles to form heterocyclic structures. Three-component reactions involving similar fluorinated β-keto esters, aldehydes, and amines have also been reported to yield complex heterocyclic scaffolds. researchgate.netresearchgate.net
Ester Group Modifications
The ethyl ester group of the molecule can also be chemically modified through reactions such as hydrolysis, transesterification, and amidation.
The hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Studies on the hydrolysis of other fluorinated ethyl esters have shown that the rate of hydrolysis is significantly influenced by the presence and number of fluorine atoms. nih.gov It is expected that the electron-withdrawing nature of the fluorine atom in this compound would facilitate the hydrolysis of the ester group compared to its non-fluorinated analog. nih.gov
Transesterification, the conversion of the ethyl ester to another ester, can be accomplished by heating the compound in the presence of a different alcohol and a catalytic amount of acid or base.
Amidation, the reaction of the ester with an amine to form an amide, typically requires more forcing conditions than hydrolysis or transesterification. However, it provides a route to a different class of derivatives with potentially distinct biological activities.
Transesterification Reactions
Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol. For β-keto esters like this compound, this reaction is typically catalyzed by an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester group, leading to an intermediate that can then eliminate ethanol (B145695) to form the new ester.
Table 1: General Conditions for Transesterification of β-Keto Esters
| Catalyst | Alcohol (R'-OH) | General Conditions | Product |
|---|---|---|---|
| Acid (e.g., H₂SO₄, TsOH) | Large excess | Heating/Reflux | R'-O-C(=O)CH₂C(=O)CH(F)CH₃ |
Hydrolysis and Amidation
Hydrolysis: The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-3-oxopentanoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible due to the formation of a carboxylate salt. Subsequent acidification is required to yield the final carboxylic acid.
Acid-catalyzed hydrolysis is an equilibrium process that requires water and a strong acid catalyst. A Chinese patent describes the acid-catalyzed hydrolysis of a related intermediate, 2-fluoro-3-oxopentanoic acid methyl ester, using concentrated hydrochloric acid at 20 °C to produce 2-ethyl-4-hydroxy-5-fluoropyrimidine-6-carboxylic acid. google.com This demonstrates a practical application of hydrolysis on a closely related structure.
Amidation: Amidation of this compound to form the corresponding amide, 4-fluoro-3-oxopentanamide, can be achieved by reaction with ammonia (B1221849) or a primary/secondary amine. This transformation often requires heating or catalysis, as esters are less reactive toward amines than acyl chlorides. While direct amidation of this specific ester is not widely documented, general methods for the amidation of esters are applicable. For instance, Lewis acids like titanium tetrafluoride (TiF₄) have been shown to catalyze the direct amidation of carboxylic acids, which could be applied after hydrolysis of the ester. rsc.org Another approach involves the synthesis of novel quinoline (B57606) derivatives where an amidation step is performed on a different part of the molecule after initial transformations. nih.gov
Cyclization Reactions and Heterocycle Formation
The 1,3-dicarbonyl motif of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing fluorine, which are of significant interest in medicinal and agrochemical research.
Formation of Fluorinated Pyrimidine (B1678525) Derivatives
This compound is a key starting material for synthesizing fluorinated pyrimidine derivatives. These heterocycles are formed through condensation reactions with compounds containing a C-N-C-N backbone, such as amidines or ureas. A well-documented example is the reaction with O-methylisourea. A Chinese patent details the condensation of 2-fluoro-3-oxopentanoic acid methyl ester with O-methylisourea in the presence of sodium methoxide (B1231860) in methanol (B129727). google.com The reaction proceeds at temperatures between 35-65 °C, leading to the formation of an intermediate which, after hydrolysis and subsequent chlorination, becomes a precursor for 6-ethyl-4-hydroxy-5-fluoro-2-chloropyrimidine. google.com This pathway highlights the utility of fluorinated β-keto esters in building complex, substituted pyrimidine rings.
Table 2: Synthesis of a Pyrimidine Intermediate
| Reactant 1 | Reactant 2 | Reagent/Solvent | Temperature | Product | Reference |
|---|
Synthesis of Other Fluorinated Heterocyclic Scaffolds
The reactivity of this compound extends to the synthesis of other important fluorinated heterocycles, such as pyrazoles and isoxazoles.
Fluorinated Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govresearchgate.net Reacting this compound with hydrazine hydrate (B1144303) would lead to a cyclization-dehydration sequence to form a fluorinated pyrazolone. The regioselectivity of the reaction can be influenced by the substitution pattern of the hydrazine and the reaction conditions. The synthesis of fluorinated pyrazoles is of high interest as these scaffolds are found in many agrochemicals and pharmaceuticals. nih.govsci-hub.segoogle.com
Fluorinated Isoxazoles: In a similar fashion, condensation with hydroxylamine (B1172632) hydrochloride yields fluorinated isoxazole (B147169) derivatives. The reaction proceeds by forming an oxime intermediate with the ketone, followed by intramolecular cyclization with the ester group. The synthesis of fluorinated isoxazoles is a field of active research, with applications in materials science and medicinal chemistry due to their potential fluorescent properties. nih.govworktribe.comnih.gov
Rearrangement Reactions (e.g., Ireland-Claisen, Aza-Cope)
Ireland-Claisen Rearrangement: The Ireland-Claisen rearrangement is a powerful chem-station.comchem-station.com-sigmatropic rearrangement used to form carbon-carbon bonds, specifically converting an allylic ester to a γ,δ-unsaturated carboxylic acid. chem-station.comnrochemistry.comjk-sci.com this compound, in its native form, cannot undergo this reaction because it is not an allylic ester.
For this compound to be a substrate for an Ireland-Claisen rearrangement, it would require a multi-step transformation. A hypothetical sequence would involve:
Selective reduction of the ketone at the C-3 position to a secondary alcohol.
Esterification of this alcohol with an appropriate acyl group (e.g., acetyl chloride) to form an allylic acetate (B1210297) derivative.
Reaction of this new ester with a strong base (like LDA) and a silyl (B83357) halide (like TMSCl) to generate a silyl ketene (B1206846) acetal, which could then undergo the chem-station.comchem-station.com-sigmatropic rearrangement.
There are no specific examples in the literature of this sequence being performed on this compound.
Aza-Cope Rearrangement: The Aza-Cope rearrangement is a heteroatomic variant of the Cope rearrangement, involving a chem-station.comchem-station.com-sigmatropic shift in a 1,5-diene system containing a nitrogen atom. nih.govwikipedia.orgnih.gov The most common variant is the cationic 2-aza-Cope rearrangement. The substrate for this reaction is typically an N-allyl enamine or a related structure.
This compound does not possess the required structural features to directly participate in an Aza-Cope rearrangement. Significant chemical modification would be necessary to introduce the required N-allyl enamine moiety, a transformation for which there is no precedent in the literature starting from this compound.
Applications in the Synthesis of Advanced Chemical Entities
Precursor for Agrochemical Active Ingredients
Ethyl 4-fluoro-3-oxopentanoate is a crucial intermediate in the production of certain agrochemical active ingredients. Its structure is particularly suited for the synthesis of substituted pyrimidine (B1678525) rings, a core scaffold in many pesticides.
A key synthetic transformation involves the cyclization of this compound with formamidine (B1211174). This reaction creates a fluorinated pyrimidine derivative, which can be further modified to produce a variety of potent agrochemicals. google.com For instance, the resulting intermediate can be chlorinated to yield 4,5-dichloro-6-(1-fluoroethyl)pyrimidine, a vital component for certain aminopyrimidine-based crop protection agents. google.com
| Intermediate | Reactant | Product | Referenced Application |
| This compound | Formamidine | 6-(1-fluoroethyl)pyrimidin-4-ol | Precursor for agrochemicals |
| 6-(1-fluoroethyl)pyrimidin-4-ol | Chlorinating agent (e.g., POCl₃) | 4,5-dichloro-6-(1-fluoroethyl)pyrimidine | Intermediate for aminopyrimidine derivatives |
Table 1: Synthesis of Agrochemical Intermediates from this compound
Aminopyrimidine derivatives synthesized from this compound have shown potential as insecticides. google.com The presence of the fluoroethyl group on the pyrimidine ring is often associated with enhanced insecticidal activity. The specific mode of action can vary depending on the final structure of the molecule, but they often target the nervous system of insects.
The same class of aminopyrimidine derivatives derived from this fluorinated precursor has also been cited for its acaricidal properties, suggesting its utility in controlling mite and tick populations in agricultural settings. nih.gov
The utility of this compound extends to the synthesis of fungicides. Notably, it is an intermediate in the production of Voriconazole (B182144), a broad-spectrum triazole antifungal agent used in pharmaceutical applications, highlighting the versatility of the pyrimidine intermediates derived from it. nih.gov The pyrimidine ring system is a known pharmacophore in many antifungal compounds.
Patent literature also indicates that compounds derived from 4-fluoro-3-oxocarboxylic acid esters, such as this compound, are useful as nematicides for controlling nematode pests in crops. nih.gov
Building Block for Complex Fluorinated Organic Molecules
The reactivity of the dicarbonyl functionality in this compound, coupled with the influence of the fluorine atom, makes it a versatile building block for a wide array of complex fluorinated organic molecules. aklectures.comgoogle.com The fluorine atom can impart desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.
While direct, published examples of the synthesis of fluorinated amino acids starting from this compound are not prevalent, the established chemistry of β-keto esters provides a strong basis for its use in creating novel fluorinated amino acid derivatives. The general strategies for converting β-keto esters into amino acids are well-documented and can be logically extended to this fluorinated analog.
One plausible approach is reductive amination . This would involve the reaction of the ketone carbonyl group of this compound with an ammonia (B1221849) source or a primary amine to form an enamine or imine intermediate, followed by reduction to yield the corresponding β-amino ester. The choice of reducing agent would be crucial to achieve the desired stereoselectivity.
Another promising method is the use of ω-transaminases . These enzymes are capable of converting ketones to chiral amines with high enantioselectivity. nih.gov The application of an engineered ω-transaminase to this compound could provide a green and efficient route to enantiomerically pure fluorinated β-amino esters. nih.gov
Furthermore, the methylene (B1212753) group situated between the two carbonyls is acidic and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon and carbon-nitrogen bond-forming reactions , which are foundational to many amino acid synthesis strategies. For instance, electrophilic amination of the enolate could introduce an amino group at the α-position.
| General Reaction Type | Description | Potential Product from this compound |
| Reductive Amination | Reaction with an amine source followed by reduction of the resulting imine/enamine. | Ethyl 3-amino-4-fluoropentanoate |
| Enzymatic Transamination | Use of ω-transaminases to convert the ketone to a chiral amine. | Enantiomerically pure Ethyl 3-amino-4-fluoropentanoate |
| Electrophilic Amination | Reaction of the enolate with an electrophilic nitrogen source. | Ethyl 2-amino-4-fluoro-3-oxopentanoate |
Table 2: Plausible Synthetic Routes to Fluorinated Amino Acid Derivatives
The resulting fluorinated amino acid derivatives are of significant interest in medicinal chemistry. The incorporation of fluorine can enhance the pharmacological properties of peptides and other biologically active molecules. rsc.org
Role in Natural Product Synthesis and Analogues (e.g., Heilonine precursors)
Based on a review of available scientific literature, there is no specific information to suggest that this compound is directly utilized as a precursor in the synthesis of Heilonine or its analogues. Further research is required to establish any potential role in the synthesis of this or other natural products.
Intermediate for Pharmaceuticals
Fluorinated compounds are of great interest in medicinal chemistry, and this compound represents a key starting material for creating more complex fluorinated molecules. Its utility is noted in patents as a novel and important intermediate for various chemical derivatives.
While fluorinated ketoesters are crucial in the synthesis of the antifungal agent Voriconazole, research literature specifies that the key intermediate is the isomeric compound, Ethyl 2-fluoro-3-oxopentanoate . This isomer undergoes cyclization with formamidine to form a pyrimidine ring, a core component of Voriconazole. There is no evidence in the reviewed literature to indicate that this compound serves as a direct intermediate in the synthesis of Voriconazole.
A review of the available research and patent literature did not yield any information connecting this compound to the synthesis of intermediates for the pharmaceutical agent Alectinib.
This compound is identified as a valuable synthetic intermediate for a class of bioactive aminopyrimidine derivatives. bldpharm.com Patents describe that 4-fluoro-3-oxocarboxylic acid esters, such as the ethyl ester, are important for producing aminopyrimidine compounds that exhibit potent biological activity. bldpharm.com These derivatives have been developed for applications in agriculture as insecticides, acaricides, and fungicides. bldpharm.com The synthesis leverages the reactivity of the keto-ester functionality to construct the core pyrimidine ring system.
Spectroscopic and Computational Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of Ethyl 4-fluoro-3-oxopentanoate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can piece together the molecular framework with high precision.
While specific, published experimental spectra for this compound are not widely available, its structure allows for the prediction of characteristic NMR signals based on established principles and data from analogous compounds.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl ester group would produce a quartet for the methylene (B1212753) protons (-OCH₂-) coupled to the adjacent methyl protons, and a triplet for those methyl protons (-CH₃). The active methylene protons (-C(O)CH₂C(O)-) would likely appear as a singlet or, if coupled to the adjacent fluorinated methine, a doublet. The proton on the carbon bearing the fluorine atom (-CH(F)-) would present as a doublet of quartets, being split by both the fluorine atom and the adjacent methyl protons. Finally, the terminal methyl group (-CH(F)CH₃) would appear as a doublet.
¹³C NMR (Carbon-13 NMR): A ¹³C NMR spectrum would provide evidence for each of the seven unique carbon atoms in the molecule. docbrown.info The spectrum would be expected to show two signals in the upfield region for the two methyl carbons, two signals for the methylene carbons (one from the ethyl group and one at the α-position), a signal for the fluorinated methine carbon (split by the fluorine atom), and two downfield signals for the two carbonyl carbons (ketone and ester).
¹⁹F NMR (Fluorine-19 NMR): As a fluorinated organic compound, ¹⁹F NMR is a crucial tool. nih.gov It would be expected to show a single resonance for the fluorine atom. The multiplicity of this signal would be a doublet of quartets, resulting from coupling to the vicinal proton on the same carbon and the three protons on the adjacent methyl group. This technique is highly sensitive to the local electronic environment and is instrumental in confirming the presence and position of the fluorine substituent. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Keto Form) Predicted values are based on typical chemical shift ranges for the functional groups.
| Position (Structure) | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| -CH(F)CH₃ | ¹H | ~1.4-1.6 | Doublet (d) | Coupled to adjacent -CH(F)- proton. |
| -O-CH₂CH₃ | ¹H | ~1.2-1.4 | Triplet (t) | Coupled to ethyl -CH₂- protons. |
| -C(O)CH₂C(O)- | ¹H | ~3.6-3.8 | Doublet (d) | Active methylene, coupled to -CH(F)-. |
| -O-CH₂CH₃ | ¹H | ~4.1-4.3 | Quartet (q) | Coupled to ethyl -CH₃ protons. |
| -CH(F)CH₃ | ¹H | ~5.1-5.4 | Doublet of Quartets (dq) | Coupled to ¹⁹F and adjacent -CH₃ protons. |
| Ester & Ketone C=O | ¹³C | ~165-175 & ~195-205 | Singlet | Two distinct carbonyl signals expected. |
| -CH(F)CH₃ | ¹³C | ~85-95 | Doublet (d) | Large coupling constant with ¹⁹F. |
To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the ethyl group's -CH₂- and -CH₃ protons. It would also confirm the coupling between the -CH(F)- proton and both the active methylene protons and the terminal methyl protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. An HMQC or HSQC spectrum would link each proton signal to its corresponding carbon signal, for instance, connecting the quartet at ~4.2 ppm to the ethyl -CH₂- carbon and the doublet of quartets at ~5.2 ppm to the -CH(F)- carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for piecing together the carbon skeleton. Key HMBC correlations would include the ethyl -OCH₂- protons to the ester carbonyl carbon, and the active methylene protons to both the ester and ketone carbonyl carbons, thus confirming the β-keto ester framework.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of the compound.
The molecular formula of this compound is C₇H₁₁FO₃, giving it a molecular weight of 162.16 g/mol and a monoisotopic mass of 162.06922237 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, validating the elemental composition.
While detailed experimental fragmentation data is not published, predictable fragmentation patterns for ketones and esters include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen.
Computational tools predict several common adducts that would be observed in techniques like electrospray ionization (ESI-MS). uni.lu
Table 2: Predicted Mass Spectrometry Adducts for this compound Data sourced from computational predictions. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 163.07651 |
| [M+Na]⁺ | 185.05845 |
| [M+K]⁺ | 201.03239 |
| [M-H]⁻ | 161.06195 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretch | 2850-3000 |
| C=O (Ester) | Stretch | ~1735-1750 |
| C=O (Ketone) | Stretch | ~1715-1725 |
| C-O (Ester) | Stretch | 1000-1300 |
| C-F | Stretch | 1000-1400 |
The presence of two distinct carbonyl peaks would be a key feature, differentiating the ester from the ketone. The strong absorption band corresponding to the C-F bond stretch would further confirm the fluorinated nature of the compound.
X-ray Diffraction for Solid-State Structure Determination and Stereochemistry
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. suniv.ac.in It provides definitive information on bond lengths, bond angles, and stereochemistry. However, as this compound is a liquid at standard conditions, X-ray diffraction analysis cannot be performed on the pure compound itself. This technique would only become applicable if a stable, crystalline derivative of the compound were synthesized. nih.govacs.org
Spectroscopic Analysis for Tautomeric Equilibria (Keto-Enol)
Like many β-dicarbonyl compounds, this compound is expected to exist in a dynamic equilibrium between its keto and enol tautomers. thermofisher.com Spectroscopic methods are essential for studying this equilibrium. cdnsciencepub.com
The keto-enol tautomerization involves the migration of a proton from the α-carbon to the ketone's oxygen atom, forming a carbon-carbon double bond and a hydroxyl group. The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond and conjugation.
NMR Spectroscopy: In solution, if the rate of interconversion is slow on the NMR timescale, separate sets of signals will be observed for both the keto and the enol forms. asu.edu For the enol tautomer, a new signal for the vinylic proton (-C=CH-) would appear, and the hydroxyl proton (-OH) would give a characteristic signal, often as a broad peak at a downfield chemical shift. The relative integration of the signals corresponding to the keto and enol forms allows for the direct calculation of the equilibrium constant (K = [enol]/[keto]). libretexts.org The position of this equilibrium is highly dependent on the solvent, with non-polar solvents typically favoring the hydrogen-bonded enol form. cdnsciencepub.comchemrxiv.org
Infrared (IR) Spectroscopy: The keto and enol forms have distinct IR signatures. The keto form shows two sharp C=O stretching bands as described previously. The enol form would exhibit a C=C stretching band (around 1600-1650 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹) due to the hydroxyl group, while the C=O bands would shift and possibly merge. cdnsciencepub.com
Mass Spectrometry: The keto and enol tautomers can sometimes exhibit different fragmentation patterns in the mass spectrometer, providing further evidence for their coexistence.
The study of this tautomeric equilibrium is crucial as the reactivity and biological activity of the compound can be dependent on the predominant tautomeric form in a given environment.
Computational Chemistry and Density Functional Theory (DFT) Studies
Computational chemistry and DFT are powerful tools for understanding molecular structure, properties, and reactivity. For this compound, such studies would be invaluable in elucidating the impact of the fluorine atom on the compound's behavior. However, a comprehensive search of scholarly databases reveals a scarcity of research focused specifically on this compound. The following sections detail the specific areas where computational research is currently lacking.
Mechanistic Investigations of Reactions
A detailed computational investigation into the reaction mechanisms of this compound is not readily found in the existing literature. DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation energies.
For a compound like this compound, mechanistic studies could clarify:
The step-by-step pathway of its common reactions, such as enolate formation and subsequent alkylation or acylation.
The influence of the electronegative fluorine atom on the stability of intermediates and the energy barriers of reaction pathways.
The role of solvents in modulating reaction mechanisms.
Without such studies, the understanding of how this compound participates in chemical transformations remains largely based on general principles of organic chemistry rather than specific, computationally-validated models.
Prediction of Reactivity and Selectivity
The prediction of chemical reactivity and selectivity (chemo-, regio-, and stereoselectivity) is a cornerstone of modern computational organic chemistry. For this compound, which possesses multiple reactive sites, computational models could provide significant predictive power.
Key areas for investigation would include:
Fukui functions and electrostatic potential maps: To predict the most likely sites for nucleophilic and electrophilic attack.
Transition state modeling: To understand and predict the stereochemical outcomes of reactions, such as the diastereoselectivity of reduction or alkylation reactions.
Currently, there are no specific published models or datasets that would allow for the accurate prediction of reactivity and selectivity for this particular fluorinated pentanoate.
Conformation Analysis and Stereochemical Models
The three-dimensional structure of a molecule is fundamental to its reactivity. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms and the energy barriers between different conformations. The presence of a stereocenter at the C4 position adds another layer of complexity that could be unraveled with computational methods.
Specific insights that are currently missing include:
Rotational barriers: The energy required to rotate around the single bonds, particularly the C3-C4 and C4-C5 bonds, which would be influenced by the fluorine substituent.
Stable conformer populations: The relative energies of different conformers and their populations at various temperatures.
Stereochemical models: Computationally derived models that could explain or predict the stereochemical course of reactions involving the chiral center.
While general principles of stereoelectronics can be applied, specific, high-level computational studies on the conformational preferences and stereochemical behavior of this compound are absent from the scientific record.
Mechanistic Insights and Theoretical Considerations
Detailed Reaction Mechanisms of Key Transformations
The reactivity of ethyl 4-fluoro-3-oxopentanoate is characterized by several key transformations, primarily involving its dicarbonyl functionality and the influence of the fluorine atom. The mechanisms of these reactions are crucial for understanding its synthetic utility.
One significant transformation is the condensation reaction with O-methyl-isourea or its salt in the presence of a sodium alkoxide, such as sodium methoxide (B1231860) in methanol (B129727). google.com This reaction proceeds through a series of steps:
Enolate Formation: The sodium alkoxide acts as a base, deprotonating the α-carbon between the two carbonyl groups of this compound to form an enolate. This enolate is the key nucleophilic species in the reaction.
Nucleophilic Attack: The enolate then attacks the electrophilic carbon of the O-methyl-isourea.
Cyclization and Elimination: Subsequent intramolecular reactions lead to the formation of a cyclic intermediate, which then undergoes elimination to yield a substituted pyrimidine (B1678525) derivative. google.com
Another important class of reactions involves multicomponent domino cyclizations . For instance, the reaction of ethyl trifluoropyruvate (a related fluorinated β-ketoester) with methyl ketones and amino alcohols proceeds via a domino mechanism. nih.gov This process is initiated by the aldol (B89426) addition of the ketone's enolate to the highly electrophilic carbonyl group of the fluorinated ketoester. This is followed by a series of intramolecular cyclizations and dehydrations, ultimately leading to complex heterocyclic structures like tetrahydropyrrolo[2,1-b]oxazolones. nih.gov The high electrophilicity of the polyfluorinated carbonyl group is a key driver for these transformations. nih.gov
Furthermore, electrophilic fluorination of related β-dicarbonyl compounds provides insight into the reactivity of the enol form. The mechanism involves the reaction of the enol tautomer with an electrophilic fluorinating agent. rsc.org Kinetic studies have been performed to understand the factors affecting this process, which is crucial for the synthesis of α,α-difluoroketonic compounds. rsc.org
The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (B128534) showcases the diverse reactivity of fluorinated β-ketoesters. researchgate.net This reaction can yield different products, such as 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives, depending on the substrates and reaction solvent. The proposed mechanism involves initial Michael addition followed by intramolecular cyclization. researchgate.net
Role of the Fluorine Atom in Directing Reactivity and Selectivity
The fluorine atom at the C4 position of this compound exerts a profound influence on the molecule's reactivity and selectivity. This is primarily due to fluorine's high electronegativity and the steric bulk it introduces.
Electronic Effects:
Increased Electrophilicity: The strong electron-withdrawing inductive effect of the fluorine atom increases the electrophilicity of the adjacent carbonyl carbon (C3). This makes the carbonyl group more susceptible to nucleophilic attack. This enhanced reactivity is a key feature in reactions like multicomponent domino cyclizations where the fluorinated ketoester acts as a potent electrophile. nih.gov
Enol Content: The presence of fluorine significantly impacts the keto-enol tautomeric equilibrium. Fluorine substitution generally shifts the equilibrium toward the enol form. mit.edu This is attributed to the stabilization of the enol tautomer through hyperconjugative interactions (π → σ*CF) and the destabilization of the keto tautomer by the inductive effect of the fluorine atoms. mit.edu The increased enol content is crucial for reactions that proceed via the enol, such as electrophilic fluorination. rsc.org
Steric Effects:
Diastereoselectivity: In reactions that form new stereocenters, the steric bulk of the fluorine atom can play a significant role in directing the approach of reagents, leading to diastereoselectivity. For example, in multicomponent reactions leading to bicyclic products, the presence of a bulky substituent can act as a conformational anchor, stabilizing one diastereomeric form over another. nih.gov
The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to modulate properties like metabolic stability and bioavailability. The unique effects of fluorine on molecular properties, such as blocking metabolic transformations and mimicking enzyme substrates, are well-documented.
Enolization and Tautomerism Studies
This compound, as a β-ketoester, exists in a dynamic equilibrium between its keto and enol tautomers. frontiersin.org The study of this tautomerism is essential as the reactivity of the molecule can differ significantly between the two forms.
Keto-Enol Equilibrium:
In general, for 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation. libretexts.orgyoutube.com The presence of electron-withdrawing groups, such as fluorine, further influences this equilibrium. Studies on related fluorinated β-diketones and β-ketoesters have shown that fluorination generally favors the enol tautomer. mit.eduresearchgate.net This is due to the stabilization of the enol's C=C double bond through hyperconjugation with the C-F bond's antibonding orbital (π → σ*CF interaction) and the destabilization of the keto form by the inductive effect of the fluorine atom. mit.edu
Factors Influencing Tautomerism:
Solvent: The position of the keto-enol equilibrium is solvent-dependent. Studies on ethyl 4,4,4-trifluoroacetoacetate (a closely related compound) have shown that in aprotic solvents, there is a positive correlation between solvent polarity and the proportion of the keto tautomer. semanticscholar.orgemerginginvestigators.org The enol tautomer's stability is largely attributed to its intramolecular hydrogen bond. semanticscholar.orgemerginginvestigators.org
Additives: Reaction additives can also influence the rate of enolization. For instance, water and general base catalysts like DABCO can accelerate enolization processes in fluorinated 1,3-dicarbonyl systems. rsc.org
Spectroscopic Characterization:
The different tautomers can be identified and quantified using various spectroscopic techniques, including NMR (¹H, ¹³C, ¹⁹F), IR, and UV-Vis spectroscopy. researchgate.net For example, in ¹⁹F NMR studies of ethyl 4,4,4-trifluoroacetoacetate, distinct signals are observed for the keto and enol forms, allowing for the determination of their relative concentrations. semanticscholar.orgemerginginvestigators.org
Stereochemical Models for Asymmetric Induction
The presence of a stereocenter at the C4 position of this compound makes it a valuable substrate for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. Asymmetric induction in reactions involving this compound is often achieved using chiral catalysts, and stereochemical models are proposed to explain the observed enantioselectivity.
A key reaction where stereochemical control is crucial is the asymmetric reduction of the C3-keto group to a hydroxyl group. This transformation generates a new stereocenter, and controlling its configuration is vital for the synthesis of enantiomerically pure compounds. For the related substrate, ethyl 4-chloro-3-oxobutanoate, asymmetric reduction has been successfully achieved using biocatalysts, such as recombinant E. coli strains expressing NADPH-dependent aldehyde reductases. nih.gov In these enzymatic reductions, the substrate binds to the active site of the enzyme in a specific orientation, leading to the delivery of the hydride from NADPH to one face of the carbonyl group, resulting in high enantioselectivity. nih.govnih.gov
In metal-catalyzed asymmetric fluorination of β-keto esters, chiral ligands are used to create a chiral environment around the metal center. researchgate.netmdpi.com A proposed general model involves the coordination of the β-keto ester to the chiral metal complex, forming a rigid intermediate. The chiral ligands then sterically block one face of the enolate, forcing the electrophilic fluorinating agent to attack from the less hindered face, thus leading to an excess of one enantiomer. mdpi.com For example, Ti/TADDOL complexes have been used as Lewis acids to activate the β-keto ester and promote stereoselective fluorination. mdpi.com
Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has also been employed for the enantioselective fluorination of β-keto esters. nih.gov In this system, the chiral catalyst forms an ion pair with the enolate of the β-keto ester. The bulky chiral scaffold of the catalyst effectively shields one face of the enolate from the electrophilic fluorine source, directing the fluorination to the opposite face. nih.gov
Catalyst Design Principles and Structure-Activity Relationships
The design of effective catalysts for reactions involving this compound and related β-keto esters is crucial for achieving high yield, selectivity, and enantioselectivity. The principles of catalyst design are often guided by understanding the reaction mechanism and the specific interactions between the catalyst and the substrate.
For Asymmetric Transformations:
Chiral Scaffolds: The core principle in designing catalysts for asymmetric reactions is the use of a chiral scaffold that can effectively differentiate between the two prochiral faces of the substrate or the transition states leading to the two enantiomers. This is often achieved by incorporating bulky groups on the chiral ligand to create significant steric hindrance, forcing the reaction to proceed through a specific pathway. mdpi.com
Structure-Activity Relationship (SAR): SAR studies involve systematically modifying the structure of the catalyst and observing the effect on the reaction outcome (e.g., enantioselectivity, yield). For example, in the development of chiral quaternary ammonium salt phase-transfer catalysts, different cinchona alkaloid derivatives can be synthesized and tested to identify the optimal catalyst structure for a given transformation. nih.gov Similarly, SAR studies on chloromethyl ketone derivatives as enzyme inhibitors have shown how structural modifications can lead to potent and selective inhibitors. nih.gov
For Non-Asymmetric Transformations:
Base/Acid Catalysis: Many reactions of this compound are catalyzed by simple acids or bases. For example, the condensation reaction with O-methyl-isourea is catalyzed by a sodium alkoxide base. google.com The choice and concentration of the base can be critical to avoid side reactions and maximize the yield of the desired product. google.com
Domino Reactions: For complex transformations like domino reactions, the catalyst must be able to promote multiple reaction steps in a single pot. This often requires a catalyst that can be regenerated or remain active throughout the entire sequence. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Fluorination Strategies
The introduction of fluorine into organic molecules is a cornerstone of modern chemistry, and the development of new fluorination methods is a primary research focus. selvita.com For β-keto esters like Ethyl 4-fluoro-3-oxopentanoate, future research will likely move beyond traditional methods to embrace more advanced and selective strategies.
Recent breakthroughs include catalytic enantioselective electrophilic fluorination using chiral palladium complexes, which can produce α-fluorinated products in high yields and with excellent enantiomeric excesses (up to 99% ee). koreascience.kr These reactions often utilize electrophilic fluorine sources such as N-fluorobenzenesulfonimide (NFSI). nih.gov Another promising avenue is the use of nucleophilic fluoride (B91410) sources, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), in combination with chiral iodoarene organocatalysts for enantioselective oxidative fluorination. nih.gov
Photoredox catalysis is also emerging as a powerful tool, enabling the rapid installation of fluorine through processes like fluorodecarboxylation under mild conditions. pharmaron.com Furthermore, innovative reagents are being developed, such as renewable N-heterocyclic carbene-based poly(hydrogen fluoride) salts, which demonstrate high selectivity and can be recycled, contributing to a more sustainable process. acs.org The direct conversion of carbon-hydrogen (C-H) bonds to carbon-fluorine (C-F) bonds using palladium catalysis represents a significant leap, simplifying what was once a complex, multi-step process. idw-online.de
Table 1: Comparison of Novel Fluorination Strategies
| Strategy | Key Features | Typical Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|---|
| Catalytic Enantioselective Fluorination | Creates chiral centers with high stereocontrol. | Chiral Palladium Complexes, NFSI | High yield and enantioselectivity. | koreascience.kr |
| Oxidative Fluorination | Uses a nucleophilic fluoride source with an oxidant. | Chiral Iodoarenes, Et₃N·3HF, mCPBA | Access to enantioselective nucleophilic fluorination. | nih.gov |
| Photoredox Fluorodecarboxylation | Visible-light mediated radical-based fluorination. | Organic Photocatalysts, Selectfluor™ | Mild conditions, rapid, suitable for flow chemistry. | pharmaron.com |
| C-H Activation/Fluorination | Direct conversion of C-H to C-F bonds. | Palladium Catalysts | Simplifies synthetic routes, high efficiency. | idw-online.de |
| Renewable Fluorinating Reagents | Reagents can be recycled after the reaction. | [IPrH][F(HF)n] | Reduced waste, more sustainable process. | acs.org |
Sustainable and Green Chemistry Approaches in Synthesis
The chemical industry is increasingly prioritizing environmental stewardship, driving the adoption of green chemistry principles in the synthesis of fluorinated compounds. bioengineer.orgsciencedaily.com Traditional fluorination methods often rely on hazardous reagents and volatile organic solvents. dovepress.com Future research on this compound will focus on developing safer, more efficient, and environmentally benign synthetic routes.
A significant trend is the use of water as a solvent for fluorination reactions, a concept once considered incompatible with "untamed" fluorine chemistry. rsc.org This approach minimizes the use of hazardous organic solvents and aligns with green chemistry goals. Another key development is the creation of stable, non-hygroscopic fluorinating agents from inexpensive and safe starting materials like potassium fluoride (KF). bioengineer.orgsciencedaily.com For instance, a novel quaternary ammonium-based reagent, R4NF(HFIP)3, was synthesized via a simple ion-exchange reaction, overcoming the poor solubility of KF and the hygroscopic nature of other fluoride sources. bioengineer.org The pursuit of greener alternatives also includes developing recyclable reagents and avoiding toxic materials, moving away from harsh processes like the Swarts or Balz–Schiemann reactions. acs.orgdovepress.com These advances are critical for reducing the environmental impact of producing valuable fluorine-containing compounds. researchgate.net
Table 2: Green Chemistry Approaches in Fluorination
| Approach | Description | Example | Benefit | Reference |
|---|---|---|---|---|
| Aqueous Media Reactions | Using water as a (co)solvent for fluorination. | Electrophilic, radical, or nucleophilic fluorination in water. | Reduces use of hazardous organic solvents. | rsc.org |
| Stable Reagent Synthesis | Creating effective fluorinating agents from simple, safe salts. | Synthesizing Bu₄NF(HFIP)₃ from potassium fluoride (KF). | Overcomes solubility and hygroscopicity issues; safer handling. | bioengineer.org |
| Recyclable Reagents | Designing fluorinating agents that can be recovered and reused. | Recycling of [IPrH][F(HF)₂] using hydrofluoric acid. | Reduces chemical waste and improves process economy. | acs.org |
| Avoiding Hazardous Processes | Replacing traditional methods with milder, safer alternatives. | Moving away from the Balz-Schiemann reaction or use of SbF₃. | Improves safety and reduces generation of toxic by-products. | dovepress.com |
Chemoenzymatic and Biocatalytic Transformations
Biocatalysis offers unparalleled selectivity and efficiency for synthesizing complex molecules under mild conditions. acs.orgnih.gov For a molecule like this compound, which contains both a ketone and an ester functional group, chemoenzymatic and biocatalytic transformations present a wealth of opportunities. Future research will increasingly leverage enzymes to create chiral fluorinated building blocks with high precision. chimia.chnih.gov
Enzymes such as aldolases can be used to form C-C bonds, incorporating fluorine into complex structures with high stereopurity. nih.gov The ketone group of this compound is a prime target for stereoselective reduction using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which can produce chiral alcohols. nih.goventrechem.com Similarly, transaminases could be employed in reductive amination processes to convert the ketone into a chiral amine, opening pathways to valuable fluorinated amino acids and amines. acs.orgacs.org These enzymatic methods not only provide access to enantiomerically pure compounds but also operate under environmentally friendly conditions, often in aqueous media. acs.org
Exploration of New Chemical Space through Derivatives and Analogues
This compound serves as a scaffold for creating a diverse library of derivatives and analogues, thereby exploring new chemical space. By systematically modifying its structure, researchers can fine-tune physicochemical properties for applications in drug discovery and materials science.
Structural analogues can be created by altering the degree of fluorination or replacing fluorine with other functional groups. For example, Ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate offers increased lipophilicity and stability, while Ethyl 4,4-dimethyl-3-oxopentanoate provides a non-fluorinated comparison to study the specific effects of the fluorine atom. Other variations include changing the alkyl chain or the ester group, such as in Ethyl 4-fluoro-4-methyl-3-oxopentanoate or Ethyl 4-fluoro-3-oxobutanoate . uni.lunih.gov Furthermore, the reactive dicarbonyl moiety allows for the synthesis of more complex derivatives, such as α-pentafluorophenylated β-ketoesters, which introduce aromatic fluorinated groups and create all-carbon quaternary stereocenters. mdpi.com
Table 3: Selected Analogues of this compound
| Compound Name | Key Structural Difference | Potential Impact on Properties | Reference |
|---|---|---|---|
| Ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate | Contains four fluorine atoms instead of one. | Increased lipophilicity and metabolic stability. | |
| Ethyl 4,4-dimethyl-3-oxopentanoate | Fluorine is replaced by a methyl group. | Alters steric and electronic properties; non-fluorinated control. | |
| Ethyl 4-fluoro-4-methyl-3-oxopentanoate | Addition of a methyl group at the fluorine-bearing carbon. | Creates a quaternary center, potentially enhancing stability. | uni.lu |
| Ethyl 4-fluoro-3-oxobutanoate | Shorter carbon chain (butanoyl instead of pentanoyl). | Modifies molecular size and reactivity. | nih.gov |
| α-Pentafluorophenyl β-ketoesters | Addition of a pentafluorophenyl group at the α-position. | Introduces a highly fluorinated aromatic ring. | mdpi.com |
Integration with Flow Chemistry and Automated Synthesis
The convergence of flow chemistry and automated synthesis is set to revolutionize the way complex molecules are produced. chemspeed.comdrugtargetreview.com These technologies offer enhanced control, safety, and scalability, making them ideal for the synthesis and optimization of reactions involving this compound.
Flow chemistry, where reactions are run in continuous streams through reactors, is particularly advantageous for hazardous or highly energetic reactions like fluorination. acs.org It allows for precise temperature control and uniform irradiation, which is crucial for photoredox-catalyzed fluorination. pharmaron.com This technology has been successfully used to prepare fluorinated systems like 4-fluoropyrazoles in a continuous, telescoped process. tib.eu
When combined with robotics, the entire synthesis workflow can be automated. drugtargetreview.comacs.org Automated platforms can perform multi-step sequences, including reactions like fluorination, purification, and analysis, without human intervention. chemspeed.comsigmaaldrich.com This enables high-throughput screening of reaction conditions and rapid library generation of derivatives, accelerating the discovery of new molecules and optimizing synthetic routes. pharmaron.comacs.org
Advanced Computational Design of Reactions and Catalysts
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing novel catalysts. pnnl.govpnnl.gov For the synthesis of this compound and its derivatives, in silico methods offer a predictive framework to guide experimental work, saving time and resources.
Computational models can be used to study the transition states of fluorination reactions, providing critical insights into the activation barriers and helping to design more efficient catalysts. pnnl.govnih.gov These methods are vital for developing catalysts for challenging transformations, such as selective C-F bond formation. nih.gov Furthermore, computational tools can predict the physicochemical properties of new derivatives, such as lipophilicity, binding affinity, and metabolic stability. nih.govacs.org This allows for the rational design of molecules with desired characteristics before they are synthesized in the lab. Initiatives dedicated to computational catalysis are combining electronic structure calculations, molecular dynamics, and machine learning to create powerful predictive models for discovering next-generation catalysts for a wide range of chemical reactions, including those relevant to fluorinated compounds. rsc.orgsimonsfoundation.org
Q & A
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer: Discrepancies often arise from solvent effects or transition-state approximations in DFT calculations. Validate computational models by: (i) Repeating experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents). (ii) Comparing experimental NMR chemical shifts with simulated spectra (GIAO method). (iii) Using statistical tools like Bland-Altman plots to assess systematic biases between datasets .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis during scale-up?
- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for carbonyl conversion). Control fluorination exothermicity via slow reagent addition and jacketed reactors. Statistical design of experiments (DoE) identifies critical parameters (e.g., stirring rate, reagent stoichiometry). Purity thresholds (>98%) are achievable via recrystallization from hexane/ethyl acetate mixtures .
Data Analysis & Reporting
Q. How should researchers handle conflicting crystallographic data for this compound polymorphs?
- Methodological Answer: For ambiguous electron density maps (e.g., disordered fluorine atoms), employ twin refinement in SHELXL and validate with Hirshfeld surface analysis. Cross-validate using PXRD to distinguish polymorphs. Report Flack parameters to confirm absolute configuration if applicable .
Q. What statistical methods are appropriate for assessing the significance of substituent effects on this compound’s stability?
- Methodological Answer: Use multivariate regression (e.g., PLS or MLR) to correlate substituent electronic parameters (Hammett σ) with degradation rates (e.g., via Arrhenius plots). Apply ANOVA to compare stability across derivatives, with post-hoc Tukey tests to identify significant differences () .
Literature & Ethical Practices
Q. How can researchers ensure comprehensive literature reviews while avoiding unreliable sources for fluorinated β-keto esters?
- Methodological Answer: Prioritize peer-reviewed journals (e.g., J. Org. Chem., Org. Process Res. Dev.) and databases like Reaxys® or SciFinder®. Exclude non-peer-reviewed platforms (e.g., commercial compound databases). Use citation-tracking tools (e.g., Web of Science) to identify seminal papers and recent reviews .
Q. What ethical guidelines apply when reporting negative results in this compound studies?
- Methodological Answer: Disclose failed synthetic attempts (e.g., unsuccessful fluorination routes) to prevent redundant efforts. Adhere to FAIR data principles: publish raw NMR/XRD data in repositories like Zenodo with CC-BY licenses. Cite prior contradictory findings transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
